molecular formula C7H7N3 B1326409 1H-Pyrrolo[3,2-c]pyridin-3-amine CAS No. 1000342-62-0

1H-Pyrrolo[3,2-c]pyridin-3-amine

Cat. No. B1326409
CAS RN: 1000342-62-0
M. Wt: 133.15 g/mol
InChI Key: PVXULIOPYOMGME-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridin-3-amine is a heterocyclic compound that is part of a broader class of biologically active molecules with a pyrrolopyridine core. This core structure is prevalent in many compounds with diverse pharmacological activities, including inhibitors of gastric acid secretion and potassium-competitive acid blockers (P-CABs) .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions or cascade reactions. For instance, 1H-pyrrolo[3,2-b]pyridines have been synthesized using a copper iodide catalyzed cyclization process . Similarly, 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones were obtained through a Lewis acid-promoted cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol . These methods demonstrate the versatility and creativity in the synthesis of complex heterocycles related to this compound.

Molecular Structure Analysis

Structural studies of related compounds, such as 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, have been conducted using various spectroscopic techniques and X-ray crystallography. These studies reveal intricate details like intermolecular hydrogen bonding and three-dimensional networks formed by C-H…π and N-H…π-facial hydrogen bonds, which are crucial for crystal stabilization .

Chemical Reactions Analysis

The reactivity of pyrrolopyridine derivatives is highlighted in various chemical reactions. For example, the reaction of 1H-pyrano[3,4-c]pyran-7-ium perchlorates with amines leads to the formation of pyrano[3,4-c]pyridinium salts . Additionally, electrochemical aliphatic C–H amination strategies have been developed to access important heterocyclic motifs, including pyrrolidines and piperidines, which share a similar heterocyclic framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. For instance, the substitution pattern on the heterocycle affects properties such as lipophilicity and pKa values, which in turn influence their biological activity, such as the inhibition of gastric acid secretion . Moreover, the introduction of substituents can enhance the inhibitory activity of these compounds, as seen in the case of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives designed as P-CABs .

Scientific Research Applications

Inhibitors of Gastric Acid Secretion

A series of novel 1H-pyrrolo[3,2-b]pyridines, prepared via a copper iodide catalyzed cyclization process, has been found to act as potent inhibitors of the gastric acid pump. Structure-activity relationships revealed the importance of substitution patterns in determining anti-secretory activity, lipophilicity, and pK(a) values (Palmer et al., 2008).

Potassium-Competitive Acid Blockers

Molecular modeling and synthesis of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have led to the identification of potent potassium-competitive acid blockers (P-CABs) exhibiting significant inhibitory activity both in vitro and in vivo. This research suggests the derivatives' promise as lead compounds for further development (Arikawa et al., 2014).

Synthesis Methods

Innovative synthesis methods for pyrrolo[3,2-c]pyridin-4-one derivatives have been established, demonstrating direct, metal-free access to poly-substituted compounds through a simple four-component, two-step reaction. This approach highlights the efficiency and broad substrate scope of these methods in creating bioactive molecules (Li et al., 2020).

Catalytic Synthesis of Triazolo[1,5-c]pyrimidines

A catalyzed synthesis pathway has been developed for new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the versatility of 1H-pyrrolo[3,2-c]pyridin-3-amine derivatives in forming complex heterocyclic structures with potential biological activities (Khashi et al., 2015).

Bridged Energetic Pyridines Derivatives

Research into bridged pyridine-based energetic derivatives emphasizes the role of this compound in the design of materials with high heats of formation and detonation properties. This work contributes to the understanding of structural factors influencing the stability and performance of energetic materials (Zhai et al., 2019).

Mechanism of Action

Target of Action

1H-Pyrrolo[3,2-c]pyridin-3-amine derivatives have been reported to exhibit potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways . This compound derivatives inhibit FGFRs, thereby disrupting these signaling pathways .

Biochemical Pathways

The FGF-FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Therefore, inhibiting FGFRs can disrupt these pathways and potentially halt the progression of these cancers .

Result of Action

In vitro studies have shown that this compound derivatives can inhibit cell proliferation and induce apoptosis in cancer cells . They also significantly inhibit the migration and invasion of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the methoxy group at the 3-position of the phenyl ring in a related compound decreased FGFR1 potency and cellular activity when replaced with chlorine . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXULIOPYOMGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646626
Record name 1H-Pyrrolo[3,2-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000342-62-0
Record name 1H-Pyrrolo[3,2-c]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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